3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol
Description
Properties
IUPAC Name |
3,5-dimethyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-9-8-12(18)17-14(15-9)10(2)13(16-17)11-6-4-3-5-7-11/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUUZYDXEYDHKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=C(N2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization . The regioselectivity of the reaction can be controlled using a dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
Pharmacological Activities
Research indicates that compounds similar to 3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that pyrazolo[1,5-a]pyrimidines can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, compounds derived from this class have demonstrated potent antiproliferative effects against various cancer cell lines such as M-HeLa (cervical cancer) and others .
- Antidepressant Effects : Some derivatives have been identified as antagonists of the corticotropin-releasing factor (CRF) receptor, which plays a crucial role in stress response and mood regulation. This suggests potential applications in treating anxiety and depression .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step processes that include:
- Formation of the Pyrazolo-Pyrimidine Core : Initial reactions involve cyclization between appropriate precursors under acidic or basic conditions.
- Functionalization : Subsequent steps may include methylation and phenyl substitution to enhance biological activity.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds for further testing.
Case Study 1: Anticancer Properties
A study investigated the efficacy of this compound against M-HeLa cells. The compound exhibited an IC50 value significantly lower than that of common chemotherapeutics like Sorafenib, indicating its potential as a novel anticancer agent .
Case Study 2: CRF Receptor Antagonism
Another research project focused on the compound's role as a CRF receptor antagonist. It was found to inhibit CRF-stimulated cAMP production in a dose-dependent manner, highlighting its therapeutic potential in treating stress-related disorders .
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, which can lead to the suppression of cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituents at Position 7
- Compound 17 : Features a hydroxyl group (-OH) or keto group (-O) at position 7, enabling hydrogen bonding and influencing solubility .
- 7-(Trifluoromethyl) Derivatives : Derivatives like those in bear a trifluoromethyl (-CF₃) group at position 7. The electron-withdrawing CF₃ group enhances metabolic stability but reduces polarity compared to -OH .
Substituents at Positions 2, 3, and 5
- Compound 52 () : Contains a 3,5-dimethylphenyl group at position 5 and a methyl group at position 2. The bulkier aryl group increases lipophilicity compared to compound 17 ’s 3,5-dimethyl substitution .
- MK85 (): Features 3,5-bis(trifluoromethyl)phenyl and hexahydropyrimidinone substituents, highlighting the impact of fluorinated groups on bioactivity .
Key Observations :
- Compound 17 ’s synthesis avoids transition-metal catalysts, unlike CF₃ derivatives requiring palladium-mediated cross-coupling .
- Microwave-assisted methods (e.g., compound 52 ) reduce reaction times but are less commonly applied to compound 17 .
Physicochemical and Functional Implications
- Hydrogen Bonding : The 7-OH group in compound 17 enhances aqueous solubility compared to 7-CF₃ derivatives, which prioritize lipid membrane permeability .
- Electron Effects : Methyl groups (electron-donating) at positions 3 and 5 in compound 17 contrast with electron-withdrawing CF₃ groups in other derivatives, altering ring electron density and reactivity .
Data Tables
Table 1. Structural Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Position 2 | Position 3 | Position 5 | Position 7 |
|---|---|---|---|---|
| 3,5-Dimethyl-2-phenyl-7-ol (17) | Phenyl | Methyl | Methyl | -OH/-O |
| 7-(Trifluoromethyl) derivatives | Variable | Variable | Variable | -CF₃ |
| Compound 52 | Phenyl | Methyl | 3,5-Dimethylphenyl | -O |
| MK85 | Trifluoromethyl | - | Trifluoromethyl | -O (hexahydropyrimidinone) |
Biological Activity
3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique substitution pattern, which imparts distinct chemical and biological properties.
Chemical Structure and Properties
The structural formula of this compound is represented as follows:
Key Structural Features:
- Pyrazolo and Pyrimidine Rings: The compound features a fused pyrazolo-pyrimidine structure that is rigid and planar.
- Substituents: The presence of methyl and phenyl groups enhances its interaction with biological targets, which is crucial for its pharmacological activity.
The primary target for this compound is Cyclin-Dependent Kinase 2 (CDK2) . The mode of action involves the inhibition of CDK2 activity, leading to cell cycle arrest. This inhibition affects various biochemical pathways related to cell growth and proliferation.
Biochemical Pathways Affected
- Cell Cycle Regulation: Inhibition of CDK2 disrupts the normal progression of the cell cycle, particularly affecting the G1/S transition.
- Apoptosis Induction: The compound has been shown to induce apoptosis in cancer cell lines by triggering DNA fragmentation and inhibiting cell migration.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity across various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.3 | Induces apoptosis; inhibits cell migration |
| A549 | 7.6 | Cell cycle arrest; DNA fragmentation |
| HeLa | 2.0 | Inhibits CDK2; induces G1/S phase arrest |
These findings suggest that the compound may serve as a potential therapeutic agent in cancer treatment.
Other Biological Activities
In addition to its anticancer effects, this compound has shown promise in other areas:
- Antiproliferative Activity: The compound has demonstrated strong antiproliferative effects against various cell types.
- Enzyme Inhibition: It acts as an inhibitor for several kinases beyond CDK2, indicating a broader spectrum of activity.
Case Studies
Case Study 1: MCF-7 Breast Cancer Model
In vitro studies using MCF-7 cells revealed that treatment with this compound led to:
- A decrease in the proportion of cells in the G0/G1 phase from 57.39% to 49.63%.
- An increase in the pre-G1 phase indicative of apoptosis from 1.79% to 36.06% after treatment.
Case Study 2: A549 Lung Cancer Model
The compound was tested on A549 cells with results showing:
- Significant inhibition of tumor growth.
- Induction of cell cycle arrest at the G1/S checkpoint.
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing 3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol and its derivatives?
- The compound can be synthesized via condensation reactions using heterocyclic amines and dicarbonyl precursors. For example, pyrazolo[1,5-a]pyrimidine derivatives are often synthesized from sodium salts of propenones and heterocyclic amines under reflux conditions . Mild methods, such as one-pot multicomponent reactions with aromatic aldehydes, have also been reported to improve regioselectivity and yield .
Q. What analytical techniques are critical for characterizing this compound?
- Elemental analysis and spectral data (¹H/¹³C NMR, HRMS) are essential for structural confirmation. For example, deviations ≤0.3% in elemental analysis (C, H, N) and HRMS matching within 0.1 ppm ensure purity . X-ray crystallography or 2D-NMR may resolve tautomeric ambiguities in the pyrazole-pyrimidine system .
Q. How can researchers optimize reaction yields for derivatives of this compound?
- Yield optimization often involves activating C–O bonds in lactam intermediates using reagents like PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) for SNAr reactions . Solvent selection (e.g., DCM for BBr3-mediated deprotection) and temperature control (e.g., room temperature for diazonium coupling) are also critical .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in functionalizing position 7 of the pyrazolo[1,5-a]pyrimidine core?
- Regioselective functionalization at position 7 can be achieved using silylformamidines or formamide under anhydrous conditions. For instance, silylformamidine-mediated reactions in benzene yield 7-((dimethylamino)methyl) derivatives with minimal byproducts . Computational modeling (DFT) may predict reactive sites to guide experimental design .
Q. How does the introduction of electron-withdrawing groups (e.g., trifluoromethyl) influence bioactivity?
- Trifluoromethyl groups enhance metabolic stability and binding affinity to enzymatic targets. For example, 7-(trifluoromethyl) derivatives exhibit improved anticancer activity due to increased lipophilicity and π-stacking interactions . Structure-activity relationship (SAR) studies should compare substituents at positions 3, 5, and 7 .
Q. What methods resolve contradictions in spectral or elemental analysis data for structurally similar derivatives?
- Cross-validation using multiple techniques (e.g., HRMS + ¹³C NMR) is recommended. For instance, discrepancies in elemental analysis (e.g., C: 53.94% calcd vs. 53.69% found) may arise from hydrate formation, requiring TGA or Karl Fischer titration . Contradictory NMR signals due to tautomerism can be resolved via variable-temperature NMR .
Q. How can computational tools predict the tautomeric behavior of this compound in biological systems?
- DFT calculations (e.g., B3LYP/6-31G*) model energy differences between tautomers. For example, pyrazolo[1,5-a]pyrimidin-7-ol may favor the 7-ol tautomer in aqueous media, impacting ligand-receptor interactions . MD simulations can further assess stability under physiological conditions .
Q. What are the key considerations for designing in vitro assays to evaluate neuropharmacological effects?
- Prioritize derivatives with high BBB permeability (predicted via LogP/LogD). Assays should target adenosine A2A receptors (common for pyrazolo[1,5-a]pyrimidines) using radioligand binding (e.g., [³H]ZM241385) and cAMP inhibition assays . Include positive controls like SCH58261 for validation .
Methodological Tables
Table 1. Key Synthetic Routes and Yields
Table 2. Analytical Benchmarks for Structural Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
